3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride

Description

Chemical Identity and Nomenclature

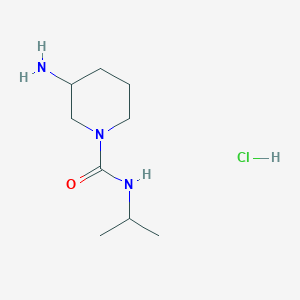

The compound’s systematic name, 3-aminopiperidine-1-carboxylic acid isopropylamide hydrochloride , reflects its structural features:

- A piperidine ring (hexahydropyridine) substituted at position 3 with an amino group (-NH₂).

- A carboxylic acid derivative at position 1, converted to an isopropylamide via condensation with isopropylamine.

- A hydrochloride salt form, enhancing stability and solubility.

Molecular Formula : $$ \text{C}8\text{H}{16}\text{ClN}2\text{O}2 $$ .

Molecular Weight : 196.68 g/mol (calculated from formula) .

CAS Registry Number : 2206970-41-2 .

The IUPAC nomenclature adheres to substitutive naming rules, prioritizing the piperidine backbone. Alternative names include N-isopropyl-3-aminopiperidine-1-carboxamide hydrochloride and 3-aminopiperidine-1-carboxylic acid isopropylamide monohydrochloride.

Table 1: Key Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Appearance | White crystalline solid | |

| Solubility | Soluble in polar solvents | |

| Melting Point | Not explicitly reported | - |

Historical Development and Discovery

The synthesis of 3-aminopiperidine derivatives traces to mid-20th-century advancements in heterocyclic chemistry. Piperidine scaffolds gained prominence due to their prevalence in alkaloids and bioactive molecules. The specific development of this compound emerged from efforts to optimize piperidine-based intermediates for drug discovery.

Early synthetic routes focused on functionalizing piperidine at position 3. For example, Curtius rearrangement methodologies enabled the conversion of piperidine-3-carboxylic acid hydrazides to amino derivatives . Modern approaches employ protective group strategies, such as tert-butoxycarbonyl (Boc) protection, to achieve regioselective amidation . The hydrochloride salt form became standard for improving crystallinity and handling in industrial settings .

Significance in Heterocyclic Chemistry

Piperidine derivatives occupy a central role in medicinal chemistry due to their conformational flexibility and ability to mimic natural ligands. This compound exemplifies three critical attributes:

- Structural Versatility : The compound’s amino and carboxamide groups serve as handles for further derivatization. For instance, the amine participates in reductive amination or acylation, while the amide can undergo hydrolysis to regenerate carboxylic acids .

- Bioisosteric Potential : Its piperidine core mimics cyclic amine motifs in neurotransmitters, enabling applications in central nervous system (CNS) drug candidates .

- Synthetic Utility : As a chiral building block, it facilitates asymmetric synthesis. Enantiomerically enriched forms, such as (R)-3-aminopiperidine derivatives, are precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors like linagliptin .

Table 2: Applications in Drug Discovery

The compound’s significance extends to catalysis studies , where its amine group participates in hydrogen-bonding interactions, influencing reaction stereochemistry . Recent advances in multi-enzyme cascades have enabled efficient synthesis of protected 3-aminopiperidine derivatives, highlighting its role in green chemistry .

Properties

IUPAC Name |

3-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-3-4-8(10)6-12;/h7-8H,3-6,10H2,1-2H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBIAJXVXDEZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 3-Aminopiperidine Core

The preparation of 3-aminopiperidine derivatives generally involves multi-step synthetic routes starting from piperidine or pyridine precursors. Key methods include:

Curtius Rearrangement Route

Starting from piperidine-3-carboxylic acid hydrazide, the compound is converted into piperidine-3-carbonyl azide by reaction with a nitrite in acidic conditions. Without isolating the azide, it undergoes Curtius rearrangement in the presence of water and acid to yield 3-aminopiperidine via isocyanate intermediate hydrolysis and decarboxylation.Hydrogenation of 3-Aminopyridine

3-Aminopyridine is hydrogenated using catalysts such as palladium on carbon or platinum/rhodium mixtures under elevated temperature and pressure (e.g., 50 °C, 100 bar H₂). This reduces the aromatic ring to the piperidine ring, producing racemic 3-aminopiperidine dihydrochloride.Reduction with Samarium Iodide

An alternative method uses samarium iodide in tetrahydrofuran (THF) to reduce 3-aminopyridine, yielding 3-aminopiperidine in moderate yield (~26%).

Preparation of 3-Aminopiperidine-1-carboxylic Acid Isopropylamide Hydrochloride

The target compound involves functionalization of the 3-aminopiperidine core with an isopropylamide group, followed by conversion to the hydrochloride salt. The preparation typically includes:

Amide Formation

The 3-aminopiperidine intermediate is reacted with isopropyl chloroformate or isopropylamine derivatives under controlled conditions to form the carboxylic acid isopropylamide. This step often requires careful pH control and temperature regulation to optimize yield and purity.Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in suitable solvents such as isopropyl alcohol/water mixtures. This acid exchange enhances the compound’s stability and facilitates purification.Chiral Resolution and Purification

For enantiomerically enriched products, diastereomeric salts can be formed using chiral acids such as dibenzoyl-(D)-tartaric acid. Subsequent recrystallization and acid exchange steps improve enantiomeric excess (>98% ee) and diastereomeric purity.

Representative Preparation Procedure (Based on Patent Literature)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of piperidine-3-carboxylic acid hydrazide | Starting from piperidine-3-carboxylic acid, hydrazide formation | Precursor for Curtius rearrangement |

| 2 | Conversion to piperidine-3-carbonyl azide | Reaction with nitrite in acidic medium | Azide not isolated; in situ rearrangement |

| 3 | Curtius rearrangement and hydrolysis | Presence of water and acid, room temp or mild heating | Produces 3-aminopiperidine |

| 4 | Amide formation | Reaction with isopropyl chloroformate or equivalent in organic solvent | Temperature control 0-30°C |

| 5 | Salt formation | Treatment with HCl in isopropyl alcohol/water | Acid equivalents 2-5 molar; enhances purity |

| 6 | Purification | Recrystallization, filtration | Use of chiral resolving agents if needed |

Detailed Reaction Conditions and Optimization

Research Findings and Comparative Analysis

The Curtius rearrangement-based method offers a clean conversion from carboxylic acid derivatives to amines without isolating hazardous azide intermediates, improving safety and scalability.

Hydrogenation methods using palladium or platinum/rhodium catalysts provide efficient reduction of aromatic precursors but require high-pressure equipment and careful catalyst handling.

Chiral purity enhancement via acid exchange and diastereomeric salt formation is a critical step for pharmaceutical applications, achieving enantiomeric excess above 98%.

The choice of solvent and acid equivalents significantly influences the crystallization behavior and purity of the hydrochloride salt, necessitating optimization for each scale.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Curtius Rearrangement | Piperidine-3-carboxylic acid hydrazide | Nitrite, acid, water | Room temp to mild heating | High yield, clean conversion | No azide isolation |

| Catalytic Hydrogenation | 3-Aminopyridine | Pd/C or Pt/Rh catalyst, H₂ | 50 °C, 100 bar H₂ | Moderate to high yield | Requires high pressure |

| Samarium Iodide Reduction | 3-Aminopyridine | SmI₂ in THF | Ambient temp | ~26% yield | Less efficient |

| Amide Formation + Salt | 3-Aminopiperidine | Isopropyl chloroformate, HCl | 0–30 °C, various solvents | High purity salt | pH and solvent critical |

| Chiral Resolution | Racemic amine | Dibenzoyl-(D)-tartaric acid | Recrystallization | >98% ee | For enantiomeric purity |

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of different derivatives of the compound.

Scientific Research Applications

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride has diverse applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in biological studies to understand its interaction with biological molecules and pathways.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional differences among related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride* | C₉H₁₈ClN₃O₂ (inferred) | ~235.7 (inferred) | Piperidine, amide, amine, hydrochloride | Piperidine ring with carboxylic acid-derived isopropylamide |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | Piperidine, carbamate, amine | Benzyl ester substituent on piperidine |

| Anthranilic acid isopropylamide | C₁₀H₁₄N₂O | 178.23 | Benzene ring, amide, amine | Anthranilic acid backbone with isopropylamide |

| 1-Aminocyclobutane[11C]carboxylic acid | C₅H₈N¹¹CO₂ | 131.12 (¹¹C form) | Cyclobutane, carboxylic acid, amine | Radiolabeled cyclobutane ring for imaging |

Toxicity Data for Anthranilic Acid Isopropylamide (Example)

Pharmacokinetics of 1-Aminocyclobutane[11C]carboxylic Acid

Biological Activity

3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure, which is substituted with an amino group and a carboxylic acid derivative. The isopropylamide moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to have a binding affinity for FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) .

- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit the proliferation of cancer cell lines, particularly those harboring FLT3 mutations, indicating potential use in targeted cancer therapies .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Kinase Inhibition | IC50 = 32 nM for FLT3 WT enzyme | |

| Cell Proliferation | EC50 = 320 nM for MV4-11 AML cell line | |

| Selectivity Profile | Reasonably selective binding profile |

Case Studies and Research Findings

- FLT3 Inhibition Study :

- Cell Line Proliferation :

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Aminopiperidine-1-carboxylic acid isopropylamide hydrochloride, and how can impurities be minimized?

Methodological Answer: The synthesis typically involves coupling 3-aminopiperidine with isopropylamine and a carboxylic acid derivative. Key parameters include:

- Solvent Selection: Methanol or tetrahydrofuran (THF) is preferred for solubility and reaction efficiency .

- Catalysts: Use of carbodiimides (e.g., EDCI) improves coupling yields, as seen in analogous piperidine carboxamide syntheses .

- Temperature Control: Reactions are often conducted at 20–25°C to avoid decomposition of sensitive intermediates .

- Purification: Crystallization or chromatography (e.g., reverse-phase HPLC) effectively removes by-products like unreacted starting materials or hydrolyzed derivatives .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography: HPLC with a C18 column (mobile phase: methanol-phosphate buffer) provides high-resolution separation, with UV detection at 207–210 nm for quantification .

- Spectroscopy:

- NMR: 1H/13C NMR confirms the presence of the piperidine ring (δ 3.0–3.5 ppm for N-CH2), isopropylamide group (δ 1.2 ppm for CH3), and hydrochloride counterion .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) and fragmentation pattern .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., for acetylcholine or serotonin receptors) can identify affinity, using cell membranes expressing target receptors .

- Enzyme Inhibition: Kinetic assays (e.g., fluorometric or colorimetric) assess inhibition of enzymes like kinases or proteases, with IC50 calculations .

- Cytotoxicity Screening: MTT or resazurin assays in cell lines (e.g., HEK293 or HepG2) determine viability thresholds .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound, and what analytical methods are critical?

Methodological Answer:

- Chiral Chromatography: Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) and 0.1% diethylamine to resolve enantiomers .

- Circular Dichroism (CD): CD spectroscopy confirms enantiomeric excess by detecting Cotton effects at 220–260 nm .

- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., chiral palladium complexes) during piperidine ring formation to favor the desired enantiomer .

Q. What strategies address contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Optimization:

- Mechanistic Studies:

Q. How can computational modeling guide the design of derivatives with enhanced potency?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., GPCRs or ion channels) .

- QSAR Analysis: Build regression models correlating substituent properties (e.g., logP, polar surface area) with IC50 values to prioritize synthetic targets .

- MD Simulations: GROMACS-based simulations assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What in vivo models are appropriate for studying antiarrhythmic or neuropharmacological effects?

Methodological Answer:

- Arrhythmia Models:

- Neurobehavioral Models:

Methodological Notes

- Safety Protocols: Follow OSHA guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use .

- Stability Testing: Store the compound at –20°C in desiccated conditions; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Error Mitigation: For spectrophotometric assays, correct for baseline drift by subtracting solvent blanks and validate via spike-recovery experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.